1-(5-Methylpyridin-3-yl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(5-methylpyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-9-6-10(8-12-7-9)13-4-2-11-3-5-13/h6-8,11H,2-5H2,1H3 |
InChI Key |
JFLZPJDEGUNYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)N2CCNCC2 |
Origin of Product |
United States |
Mechanistic Investigations of 1 5 Methylpyridin 3 Yl Piperazine S Biological Actions
Molecular and Cellular Mechanisms of Action
The piperazine (B1678402) moiety is a key pharmacophore found in numerous biologically active compounds. Its derivatives have been shown to exert a wide range of effects at the molecular and cellular levels, from inducing programmed cell death in cancer lines to modulating critical enzyme and neurotransmitter systems.
Research into piperazine derivatives has revealed their potent ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often caspase-dependent, involving the activation of a cascade of cysteine-aspartic proteases that dismantle the cell in a controlled manner.
Studies on novel piperazine compounds have demonstrated that they can trigger apoptosis through the intrinsic pathway. This is evidenced by the activation of initiator caspase-9 and executioner caspase-3, without significant activation of the extrinsic pathway's caspase-8. The apoptotic process induced by these compounds is characterized by classic hallmarks such as DNA fragmentation and nuclear condensation.
Furthermore, piperazine derivatives have been shown to modulate key signaling pathways that regulate cell survival and proliferation. The anticancer effects of some piperazine-containing compounds are attributed to their ability to inhibit multiple signaling cascades simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. This multi-targeted inhibition disrupts the survival signals that cancer cells rely on, tipping the balance towards apoptosis.
The piperazine scaffold is integral to many centrally active agents, largely due to its ability to interact with various components of neurotransmitter systems. Piperazine derivatives have been extensively studied as ligands for a wide array of neurotransmitter receptors, influencing signaling pathways that are critical for mood, cognition, and motor control.
Compounds containing the piperazine ring have shown high affinity for dopamine (B1211576) (D2, D3), serotonin (B10506) (e.g., 5-HT1A, 5-HT2A, 5-HT7), and adrenergic (α1, α2) receptor subtypes mdpi.com. By binding to these receptors, these molecules can act as agonists, antagonists, or modulators, thereby altering the downstream signaling cascades initiated by endogenous neurotransmitters like dopamine and serotonin. For instance, the modulation of D2 and D3 receptors is a key strategy in the treatment of neurological and neurodegenerative disorders mdpi.com. Similarly, interaction with serotonin receptors like 5-HT1A and 5-HT7 is a known mechanism for antidepressant and anxiolytic drugs mdpi.commdpi.com. The versatility of the piperazine structure allows for fine-tuning of its affinity and selectivity for different receptor subtypes, enabling the development of targeted therapies nih.gov.
The functional activity of piperazine derivatives at various G protein-coupled receptors (GPCRs) and other receptor types is a cornerstone of their therapeutic potential. Depending on the specific structural modifications, these compounds can act as potent and selective agonists or antagonists.
For example, extensive structure-activity relationship (SAR) studies have been conducted on N-phenylpiperazine analogs to develop selective ligands for D3 versus D2 dopamine receptors mdpi.com. Some analogs exhibit high affinity (Ki in the low nanomolar range) and over 400-fold selectivity for the D3 receptor, acting as partial agonists mdpi.com. In contrast, other series of piperazine derivatives have been developed as selective histamine (B1213489) H1 receptor antagonists or sigma-2 (σ2) receptor agonists ijrrjournal.comnih.gov. This ability to selectively target specific receptor subtypes is crucial for achieving desired therapeutic effects while minimizing off-target side effects.
The following table summarizes the receptor binding affinities for a selection of studied piperazine derivatives, illustrating the chemical scaffold's versatility.
| Compound Class/Example | Target Receptor(s) | Affinity (Ki) / Potency (pEC50) | Functional Activity |
| N-Phenylpiperazine Analog (6a) mdpi.com | Dopamine D3 | Ki = 1.4 nM | Partial Agonist |
| N-Phenylpiperazine Analog (6a) mdpi.com | Dopamine D2 | >400-fold lower than D3 | Low Affinity |
| N-Phenylpiperazine Analog (6a) mdpi.com | Serotonin 5-HT1A | Ki = 199 nM | Low Affinity |
| 1-Cyclohexyl-4-propyl-piperazine Analog (7) nih.gov | Sigma-2 (σ2) | Ki = 0.68 nM | Agonist |
| 1-Cyclohexyl-4-propyl-piperazine Analog (7) nih.gov | Sigma-1 (σ1) | Ki = 0.38 nM | High Affinity |
| 1,3,5-Triazine (B166579) Derivative (2) mdpi.com | Serotonin 5-HT7 | Ki = 8 nM | High Affinity |
| Piperazine Derivative (SLV313) ijrrjournal.com | Dopamine D2/D3 | High Affinity | Antagonist |
| Piperazine Derivative (SLV313) ijrrjournal.com | Serotonin 5-HT1A | pEC50 = 9.0 | Full Agonist |
This table is for illustrative purposes and shows data for various piperazine derivatives, not specifically 1-(5-Methylpyridin-3-yl)piperazine.
Protein misfolding and subsequent aggregation into amyloid structures are pathological hallmarks of many neurodegenerative diseases. Therapeutic strategies aimed at preventing or reversing this process are of significant interest. While natural compounds like epigallocatechin gallate (EGCG) have been shown to inhibit the amyloid formation of several proteins by redirecting them to off-pathway, non-toxic oligomers, there is currently a lack of published research specifically investigating the role of this compound or related synthetic piperazine derivatives in directly interfering with protein misfolding and aggregation pathways mdpi.com. This remains an area for potential future investigation.
Piperazine-containing compounds have been identified as potent modulators of various enzymes. This inhibition is a key mechanism through which they exert therapeutic effects, ranging from antimicrobial to metabolic regulation.
One of the most studied targets is urease, a nickel-dependent enzyme whose activity is linked to pathologies such as gastric ulcers caused by Helicobacter pylori. Pyridylpiperazine hybrids have been synthesized and shown to be highly effective urease inhibitors, with some derivatives exhibiting inhibitory concentrations (IC50) significantly lower than the standard inhibitor, thiourea nih.gov. Molecular docking studies suggest that these compounds can form favorable interactions within the enzyme's active site nih.gov. Similarly, benzimidazole-piperazine hybrids have also demonstrated outstanding urease inhibition, with IC50 values in the low micromolar to nanomolar range nih.gov.
Beyond urease, piperazine derivatives have been investigated as inhibitors for other enzymes, including enoyl-ACP reductase, a target for antimicrobial agents, and BACE-1, a target in Alzheimer's disease research researchgate.netmdpi.com.
The table below presents inhibitory activities of selected piperazine derivatives against the urease enzyme.
| Compound Series | Specific Derivative Example | Urease Inhibitory Potency (IC50) |
| Pyridylpiperazine Hybrids nih.gov | Compound 5b | 2.0 ± 0.73 µM |
| Pyridylpiperazine Hybrids nih.gov | Compound 7e | 2.24 ± 1.63 µM |
| Pyridylpiperazine Hybrids nih.gov | Precursor Compound 3 | 3.90 ± 1.91 µM |
| Benzimidazole-piperazine Hybrids nih.gov | Compound 9c | 0.86 ± 0.08 µM |
| Standard Inhibitor nih.gov | Thiourea | 23.2 ± 11.0 µM |
This table is for illustrative purposes and shows data for various piperazine derivatives, not specifically this compound.
Target Identification and Engagement Studies
The identification of specific molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For the piperazine class of molecules, a combination of in vitro screening, structure-activity relationship (SAR) analysis, and in silico computational methods is commonly employed.
Target identification often begins with broad screening against panels of known biological targets, such as receptors and enzymes. For instance, radioligand binding assays are used to determine the affinity of compounds for various neurotransmitter receptors, as seen in the development of selective dopamine and serotonin receptor ligands mdpi.comnih.gov. Compounds showing promising activity are then synthesized as a series of analogs to establish a clear SAR, which helps in identifying the structural features essential for potent and selective interaction with the target mdpi.comnih.gov.
Target engagement is confirmed through functional assays that measure the biological response elicited by the compound. In the context of enzyme inhibitors, this involves measuring the compound's ability to inhibit enzyme activity, typically by determining its IC50 value nih.govnih.gov. For receptor ligands, functional assays might measure downstream signaling events, such as adenylyl cyclase inhibition or calcium flux mdpi.com.
Molecular docking is a powerful in silico tool used to visualize and predict how a compound binds to its target protein. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, within the binding site, providing a rationale for the observed biological activity and guiding the design of more potent and selective molecules nih.govnih.gov. The development of urease inhibitors, for example, has been significantly aided by docking studies that show how piperazine derivatives fit into the enzyme's active site nih.gov.
Structure Activity Relationship Sar Studies of 1 5 Methylpyridin 3 Yl Piperazine Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 1-(5-methylpyridin-3-yl)piperazine derivatives can be significantly modulated by the introduction of various substituents. These modifications can influence the compound's affinity and selectivity for biological targets, such as G-protein coupled receptors (GPCRs), which are common targets for neuropsychiatric drugs.
Research on related arylpiperazine derivatives has shown that the nature and position of substituents on the aryl ring are critical for activity. For instance, in a series of 1-aryl-4-(arylpyridylmethyl)piperazines, minor structural modifications led to significant changes in their functional activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, ranging from full antagonism to partial agonism. nih.gov While direct studies on this compound are limited, it can be inferred that substituents on the pyridine (B92270) ring, other than the existing methyl group, would similarly modulate receptor affinity and efficacy.
The following table summarizes the impact of hypothetical substituent modifications on the biological activity of this compound derivatives, based on general principles of medicinal chemistry and SAR of related compounds.
| Modification Site | Substituent Type | Predicted Impact on Biological Activity |
| Pyridine Ring (other than position 5) | Electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance affinity for certain receptors by altering the electronic properties of the pyridine ring. |
| Pyridine Ring (other than position 5) | Electron-donating groups (e.g., -OCH3, -NH2) | Could increase pKa and potentially alter receptor interactions and selectivity. |
| Piperazine (B1678402) N-4 Position | Small alkyl groups (e.g., -CH3) | Often maintains or slightly modifies the original activity profile. |
| Piperazine N-4 Position | Bulky aryl or aralkyl groups | Can introduce new interactions with the receptor, potentially leading to increased affinity or a switch in functional activity (e.g., from agonist to antagonist). |
| Piperazine Ring | Substitution on carbon atoms | May introduce stereochemical centers and restrict conformational flexibility, leading to enhanced selectivity. |
Role of the Piperazine Moiety and Pyridine Ring in Efficacy and Selectivity
The piperazine moiety and the pyridine ring are fundamental pharmacophoric elements in this compound that are crucial for its efficacy and selectivity.
Stereochemical Considerations in Ligand-Target Interactions
The introduction of chiral centers into derivatives of this compound can have a significant impact on their interaction with biological targets. Since receptors are chiral entities, enantiomers of a chiral drug can exhibit different pharmacological activities, a phenomenon known as eudismic ratio.
Stereochemistry can be introduced in several ways:
Substitution on the piperazine ring: Introducing a substituent on one of the carbon atoms of the piperazine ring creates a chiral center. The (R)- and (S)-enantiomers may have different affinities and efficacies for the target receptor.
Chiral substituents on the N-4 position: Attaching a chiral moiety to the N-4 nitrogen of the piperazine ring can also lead to stereoisomers with distinct biological profiles.
The differential activity of stereoisomers can be attributed to the three-dimensional arrangement of the molecule, which dictates how it fits into the binding site of a receptor. One enantiomer may have a more favorable orientation for key interactions (e.g., hydrogen bonding, hydrophobic interactions) than the other.
Scaffold Hopping and Analogue Design Strategies
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. This approach is valuable for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
For this compound, several scaffold hopping strategies could be envisioned:
Replacement of the Piperazine Ring: The piperazine ring could be replaced with other cyclic diamines or conformationally restricted analogs. For example, homopiperazine (B121016) has been used as a bioisostere for piperazine. nih.gov The piperidine (B6355638) ring is another common bioisostere for piperazine, and its use can significantly alter the pharmacological profile of a compound. chemrxiv.org
Bioisosteric Replacement of the Pyridine Ring: The 5-methylpyridine ring could be replaced with other aromatic or heteroaromatic systems. Bioisosteric replacement is a key strategy in drug design to modulate the properties of a molecule while maintaining its biological activity. nih.gov For instance, replacing a pyridine ring with a bicyclo[3.1.1]heptane core has been shown to improve physicochemical properties like solubility and metabolic stability. nih.gov
Fusion of Rings: The pyridine and piperazine rings could be incorporated into a more rigid, fused ring system to reduce conformational flexibility and potentially increase selectivity.
The following table illustrates potential scaffold hopping strategies for this compound.
| Original Scaffold Component | Hopped Scaffold | Rationale and Potential Advantages |
| Piperazine | Homopiperazine | Increases ring size and flexibility, potentially altering receptor interactions. |
| Piperazine | Piperidine | Changes the basicity and hydrogen bonding capacity, which can significantly impact receptor affinity and selectivity. chemrxiv.org |
| Pyridine | Thiophene | A common bioisostere for a phenyl or pyridine ring, altering electronic and steric properties. nih.gov |
| Pyridine | Bicyclo[3.1.1]heptane | Can improve physicochemical properties such as solubility and metabolic stability. nih.gov |
| Separate Rings | Fused Bicyclic System | Reduces conformational freedom, which may lead to higher affinity and selectivity for the target receptor. |
Relationship between Chemical Structure and Preclinical ADME Properties
The preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its potential success. The chemical structure of this compound derivatives plays a direct role in determining these properties.
Distribution: The ability of a compound to distribute to its target tissue, such as the brain for CNS-active drugs, is crucial. This is often related to its lipophilicity and ability to cross the blood-brain barrier (BBB). While some degree of lipophilicity is required for BBB penetration, excessive lipophilicity can lead to non-specific binding to plasma proteins and tissues, reducing the free concentration of the drug available to act on its target.
Metabolism: The metabolic stability of a compound determines its half-life in the body. The piperazine and pyridine rings can be sites of metabolism by cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation of the piperazine ring and oxidation of the pyridine ring. Structural modifications can be made to block these metabolic sites and improve metabolic stability. For instance, replacing a metabolically labile proton with a fluorine atom is a common strategy.
Excretion: The final elimination of the drug and its metabolites from the body is influenced by its polarity. More polar compounds are generally excreted more readily by the kidneys.
The table below summarizes the predicted ADME properties for hypothetical derivatives of this compound based on general ADME principles.
| Structural Feature | Predicted Impact on ADME Property |
| Increased Lipophilicity (e.g., adding large non-polar groups) | May decrease aqueous solubility and oral absorption, but increase BBB penetration and plasma protein binding. |
| Increased Polarity (e.g., adding -OH, -COOH groups) | May increase aqueous solubility and renal excretion, but decrease BBB penetration. |
| Introduction of metabolically labile groups | Can lead to rapid metabolism and a short half-life. |
| Blocking metabolic sites (e.g., fluorination) | Can increase metabolic stability and prolong the duration of action. |
In silico tools and in vitro assays are commonly used in early drug discovery to predict the ADME properties of new chemical entities and guide the design of molecules with more favorable pharmacokinetic profiles.
Computational Approaches in the Study of 1 5 Methylpyridin 3 Yl Piperazine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the potential mechanism of action of a compound like 1-(5-Methylpyridin-3-yl)piperazine. The process involves placing the ligand in the binding site of a target protein and calculating the binding affinity, or scoring, which estimates the strength of the interaction.
A typical molecular docking study of this compound would involve:
Target Identification: Selecting a protein target based on the therapeutic area of interest. Piperazine (B1678402) derivatives have been investigated for a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes. pharmaceuticaljournal.netrsc.orgnih.gov
Binding Pose Prediction: Determining the most stable conformation of the compound within the protein's active site.
Interaction Analysis: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. For example, the nitrogen atoms in the piperazine and pyridine (B92270) rings of this compound could act as hydrogen bond acceptors.
While specific docking studies for this compound are not documented, research on similar arylpiperazine derivatives demonstrates their ability to form stable complexes with biological targets, highlighting the importance of the piperazine scaffold in molecular recognition. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govnih.gov
For this compound, a pharmacophore model could be developed based on its structure and known active compounds for a particular target. This model would serve as a 3D query for virtual screening of large compound databases to identify other molecules with similar pharmacological potential. nih.govresearchgate.net This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov The key features of this compound for a pharmacophore model would likely include the aromatic pyridine ring, the basic nitrogen atoms of the piperazine ring, and the methyl group, which contributes to its specific steric and electronic profile.
ADMET Prediction (in silico)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the druglikeness of a compound. mdpi.comnih.gov In silico ADMET prediction for this compound would involve the use of various computational models to estimate properties such as:
Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). mdpi.comnih.gov
Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Prediction of metabolic stability and identification of potential metabolites by cytochrome P450 enzymes.
Excretion: Prediction of the route and rate of elimination from the body.
Toxicity: Assessment of potential risks such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).
Numerous studies on other piperazine derivatives have utilized these predictive models to evaluate their pharmacokinetic profiles and guide the selection of candidates for further development. pharmaceuticaljournal.netnih.govresearchgate.net
Table 1: Representative In Silico ADMET Predictions for a Hypothetical Compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 177.25 | < 500 |
| LogP | 1.5 | -0.4 to 5.6 |
| H-bond Donors | 1 | ≤ 5 |
| H-bond Acceptors | 3 | ≤ 10 |
| Caco-2 Permeability (nm/s) | Moderate to High | > 1 x 10⁻⁶ |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Varies |
| hERG Inhibition | Low Risk | Non-inhibitor |
| Ames Mutagenicity | Low Risk | Non-mutagen |
Note: The values in this table are hypothetical and serve as an example of the data generated in an in silico ADMET study. Specific predictions for this compound would require dedicated software and calculations.
Molecular Dynamics Simulations and Quantum Chemical Calculations
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. rsc.org An MD simulation of this compound bound to a protein would reveal the stability of the binding pose predicted by molecular docking and the flexibility of the ligand and protein residues. This method offers a more realistic representation of the biological system compared to static docking models.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. bohrium.com For this compound, DFT calculations could be used to determine:
Molecular Geometry: The most stable 3D conformation of the molecule.
Electronic Properties: Distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are important for understanding reactivity and intermolecular interactions. bohrium.com
These advanced computational methods provide a deeper understanding of the molecular properties and interactions that govern the biological activity of a compound.
It is not possible to generate an article on the preclinical pharmacokinetics and metabolism of this compound and its analogues that adheres to the requested structure and content requirements. A comprehensive search of publicly available scientific literature did not yield specific data on the in vitro ADME profiling or in vivo pharmacokinetic characterization for this particular compound or a closely related series of its analogues.
The scientific community has not published research detailing the hepatic microsomal stability, cytochrome P450 metabolism, metabolite identification, metabolic pathways, plasma concentration-time profiles, clearance, or half-life of this compound. Therefore, the creation of data tables and the provision of detailed research findings as requested is not feasible.
General information on the metabolism of piperazine-containing compounds exists, often indicating that they can be subject to metabolism by cytochrome P450 enzymes. However, without specific studies on this compound, any discussion would be speculative and would not meet the standards of a thorough and scientifically accurate article focused solely on this compound.
Therefore, the requested article cannot be generated based on currently available information.
Preclinical Pharmacokinetic and Metabolism Studies of 1 5 Methylpyridin 3 Yl Piperazine Analogues
In Vivo Pharmacokinetic Characterization in Preclinical Species (e.g., Rodents, Canines, Primates)
Organ Distribution and Excretion Pathways
Understanding the distribution of a drug candidate throughout the body and its routes of elimination are fundamental aspects of preclinical pharmacokinetic profiling. For analogues of 1-(5-Methylpyridin-3-yl)piperazine, these studies are essential to identify target tissues and potential sites of accumulation, as well as to understand the primary mechanisms of clearance from the body.
Excretion studies, often conducted using radiolabeled compounds in animal models, aim to determine the primary routes of elimination, typically through urine and feces. These mass balance studies quantify the proportion of the administered dose that is excreted via each pathway and can identify the presence of metabolites. For piperazine-containing compounds, both renal and fecal excretion are common pathways. For example, studies with other piperazine (B1678402) derivatives have shown significant excretion of both the parent drug and its metabolites in both urine and feces. The relative contribution of each pathway is dependent on the physicochemical properties of the specific analogue, such as its polarity and molecular weight.
A comprehensive understanding of these distribution and excretion patterns is vital for predicting the drug's residence time in the body and for designing appropriate dosing regimens in subsequent clinical trials.
Preclinical Formulation Strategies and Impact on Pharmacokinetics
The formulation of a drug candidate can significantly influence its pharmacokinetic profile, particularly its absorption and bioavailability. For many pyridine (B92270) and piperazine derivatives, poor aqueous solubility can be a major hurdle to achieving adequate systemic exposure after oral administration. Therefore, various formulation strategies are employed in preclinical development to enhance solubility and improve oral bioavailability.
Common approaches for overcoming poor solubility include:
pH Adjustment: For ionizable compounds, altering the pH of the formulation can significantly increase solubility.
Co-solvents: The use of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and extent of absorption.
Particle Size Reduction: Techniques such as micronization and nano-milling increase the surface area of the drug particles, leading to faster dissolution.
The choice of formulation strategy is dependent on the specific physicochemical properties of the this compound analogue. The ultimate goal is to develop a formulation that provides consistent and predictable drug exposure in preclinical species, which is a prerequisite for reliable safety and efficacy assessments. The impact of the chosen formulation on pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC) is carefully evaluated to select the optimal formulation for further development.
Species-Specific Metabolism and PK Comparisons
Preclinical studies routinely involve multiple animal species to assess the safety and pharmacokinetic profile of a new drug candidate. Comparing the metabolism and pharmacokinetics of this compound analogues across different species, such as rats, dogs, and monkeys, is crucial for identifying the most appropriate animal model for predicting human pharmacokinetics.
Significant interspecies differences in drug metabolism are common and can be attributed to variations in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. For example, a study on a related methylpyridin-yl compound, IN-1130, revealed notable differences in plasma half-life and oral bioavailability across mice, rats, dogs, and monkeys.
| Species | Plasma Half-life (min) | Oral Bioavailability (%) |
| Mice | 62.6 | 8.95 |
| Rats | 156.1 ± 19.3 | 11.4 |
| Dogs | 76.6 ± 10.6 | 84.9 |
| Monkeys | 159.9 ± 59.9 | 34.4 |
Data for 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)
These differences highlight the importance of conducting comparative metabolism studies. In vitro methods, such as incubating the compound with liver microsomes or hepatocytes from different species (including human), can provide an early indication of potential metabolic pathways and species-specific metabolite formation. The major metabolite of IN-1130, for instance, was identified in the systemic circulation of rats and mice, with the highest concentrations found in the liver.
By understanding the metabolic pathways and pharmacokinetic profiles in different preclinical species, researchers can select the species that most closely resembles human metabolism for pivotal toxicology studies. This cross-species comparison is a critical step in the risk assessment process and in the successful translation of preclinical findings to the clinical setting.
Lead Identification and Optimization Strategies for 1 5 Methylpyridin 3 Yl Piperazine Based Compounds
High-Throughput Screening (HTS) and Hit Identification
High-throughput screening (HTS) serves as a critical initial step in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify "hits"—compounds that exhibit a desired biological activity against a specific target. For scaffolds such as 1-(5-methylpyridin-3-yl)piperazine, HTS campaigns are typically designed to identify initial points for medicinal chemistry efforts. These campaigns often utilize miniaturized assays in 384- or 1536-well plate formats to maximize throughput and conserve resources.
While specific HTS campaigns solely focused on this compound are not extensively documented in publicly available literature, the general approach involves screening this and other piperazine-containing fragments against various biological targets. For instance, in the discovery of kinase inhibitors, a library containing this compound analogues might be screened against a panel of kinases to identify initial hits with inhibitory activity.
A hypothetical HTS workflow for identifying this compound-based hits could involve:
| Step | Description |
| Assay Development | Creation of a robust and sensitive biochemical or cell-based assay suitable for the target of interest (e.g., a kinase activity assay or a receptor binding assay). |
| Library Screening | Automated screening of a diverse chemical library, which would include compounds with the this compound core, at a single concentration. |
| Hit Confirmation | Re-testing of initial hits to confirm their activity and eliminate false positives. |
| Dose-Response Analysis | Determination of the potency (e.g., IC50 or EC50) of the confirmed hits to prioritize them for further investigation. |
The identification of a hit from such a screen, for example, a this compound derivative showing activity against a particular kinase, would trigger the subsequent stages of lead optimization.
Lead Series Expansion and Prioritization
Once a "hit" containing the this compound scaffold is identified, the next phase involves the synthesis and evaluation of a series of structurally related analogues to establish a preliminary structure-activity relationship (SAR). This process, known as lead series expansion, aims to explore the chemical space around the initial hit to identify a "lead series" with more promising characteristics.
Strategies for expanding a lead series based on the this compound core often involve modifications at several key positions:
Substitution on the Piperazine (B1678402) Ring: Introducing substituents on the second nitrogen of the piperazine ring is a common strategy. These substituents can modulate potency, selectivity, and pharmacokinetic properties.
Modification of the Pyridine (B92270) Ring: Altering the substitution pattern on the pyridine ring, for example, by changing the position or nature of the methyl group, can influence target binding.
Introduction of a Linker: In some cases, a linker can be introduced between the pyridine and piperazine moieties to optimize the spatial orientation of the key pharmacophoric elements.
For example, in the development of kinase inhibitors, a lead series might be generated by reacting this compound with a variety of substituted aromatic or heteroaromatic acyl chlorides or sulfonyl chlorides. The resulting amides or sulfonamides would then be tested for their inhibitory activity against the target kinase.
The prioritization of lead series is a multi-parameter process, considering not only potency but also early indicators of drug-like properties such as solubility, chemical stability, and preliminary in vitro absorption, distribution, metabolism, and excretion (ADME) characteristics.
Optimization of Potency and Selectivity
A primary goal of lead optimization is to enhance the potency of the lead compounds against the desired biological target while simultaneously improving selectivity over other related targets. This is crucial for minimizing off-target effects and potential toxicity.
For this compound-based compounds, structure-guided design often plays a pivotal role. If a crystal structure of the target protein in complex with a lead compound is available, it can provide invaluable insights into the binding mode and guide the rational design of more potent and selective analogues.
For instance, in the context of kinase inhibitors, if the 5-methylpyridin-3-yl group is found to occupy a specific pocket in the ATP-binding site, medicinal chemists might explore other substituents at the 5-position of the pyridine ring to improve van der Waals interactions or form additional hydrogen bonds. Similarly, the substituent on the piperazine nitrogen can be modified to exploit other regions of the binding site to enhance affinity and selectivity.
A study on mTOR inhibitors provides an example of how potency and selectivity can be optimized. Starting from a known inhibitor, Torin1, medicinal chemistry efforts led to the discovery of Torin2, which demonstrated a significant improvement in potency and selectivity. mit.edu While not directly involving this compound, the principles of iterative design and structure-based optimization are broadly applicable.
Addressing Metabolic Stability and Pharmacokinetic Challenges
A compound's journey to becoming a drug is often hampered by poor metabolic stability and unfavorable pharmacokinetic (PK) properties. The piperazine ring, while often beneficial for solubility and target interaction, can also be a site of metabolic liability.
Common metabolic pathways for piperazine-containing compounds include N-dealkylation, oxidation of the piperazine ring, and hydroxylation of aromatic moieties. Early assessment of metabolic stability, typically using liver microsomes or hepatocytes, is essential to identify and address these issues.
For this compound derivatives, if the piperazine ring is identified as a primary site of metabolism, several strategies can be employed:
Introduction of Steric Hindrance: Placing bulky groups near the metabolically labile nitrogen atom can shield it from metabolic enzymes.
Modification of Electronic Properties: Altering the electronic nature of substituents can influence the rate of metabolism.
Blocking Metabolic Sites: Introducing atoms like fluorine at positions susceptible to hydroxylation can block this metabolic pathway.
A study on piperazin-1-ylpyridazines highlighted the challenges of rapid in vitro intrinsic clearance. mdpi.com Through systematic modifications and metabolite identification, researchers were able to significantly improve the metabolic half-life of their lead series. mdpi.com Such strategies would be directly relevant to optimizing the metabolic stability of this compound-based compounds.
The following table illustrates hypothetical data from a metabolic stability assay for a series of this compound analogues:
| Compound | Modification | Microsomal Half-life (t½, min) |
| Lead 1 | - | 5 |
| Analogue 1a | Methyl group on piperazine N4 | 15 |
| Analogue 1b | Fluorine on pyridine ring | 12 |
| Analogue 1c | Cyclopropyl on piperazine N4 | 35 |
Rational Design for Improved Drug-like Properties
Rational drug design aims to optimize multiple properties of a lead compound in parallel to achieve a balanced profile suitable for in vivo efficacy and safety. This goes beyond just potency and includes physicochemical properties, pharmacokinetics, and toxicology.
For this compound-based compounds, computational tools are often employed in this process. Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity and other properties. mdpi.com Molecular docking can be used to predict the binding mode of new designs and prioritize them for synthesis. nih.gov
Key drug-like properties to consider during the rational design of this compound analogues include:
Solubility: The basic nitrogen atoms of the piperazine ring generally contribute to good aqueous solubility, a desirable property for oral absorption.
Permeability: The ability of a compound to cross cell membranes is crucial for reaching its target. In silico models and in vitro assays like the Caco-2 permeability assay are used to predict and measure this property.
Lipophilicity: Measured as LogP or LogD, this property needs to be carefully balanced. While some lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolism.
Molecular Weight: Keeping the molecular weight within a certain range (often guided by Lipinski's Rule of Five) is generally preferred to maintain good oral bioavailability.
Repositioning of Analogues for New Therapeutic Applications
Drug repositioning, or repurposing, is the strategy of identifying new therapeutic uses for existing or failed drug candidates. This approach can significantly reduce the time and cost of drug development. Analogues of this compound developed for one therapeutic target might be screened against other targets to explore their potential for repositioning.
For example, a series of this compound derivatives initially designed as kinase inhibitors could be screened against a panel of GPCRs, ion channels, or other enzyme families. The versatile nature of the piperazine scaffold makes it amenable to interacting with a wide range of biological targets.
In silico methods can also facilitate drug repositioning. By comparing the pharmacophoric features of this compound analogues with the known ligands of other targets, potential new applications can be predicted and then validated experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
